molecular formula C7H5BrCl2O B1412572 3-Bromo-4,5-dichlorobenzyl alcohol CAS No. 1805023-61-3

3-Bromo-4,5-dichlorobenzyl alcohol

Cat. No.: B1412572
CAS No.: 1805023-61-3
M. Wt: 255.92 g/mol
InChI Key: UBZFUDOFWWERED-UHFFFAOYSA-N
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Description

3-Bromo-4,5-dichlorobenzyl alcohol: is an organic compound with the molecular formula C7H5BrCl2O It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine and chlorine atoms

Scientific Research Applications

Chemistry: 3-Bromo-4,5-dichlorobenzyl alcohol is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the effects of halogenated benzyl alcohols on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound’s potential antimicrobial properties make it a candidate for the development of new antiseptic agents. Its derivatives may also be explored for their therapeutic potential in treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Safety and Hazards

The safety data sheet for a similar compound, 3-Bromo-2,5-dichlorobenzyl alcohol, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-dichlorobenzyl alcohol typically involves the bromination and chlorination of benzyl alcohol. One common method is the electrophilic aromatic substitution reaction, where benzyl alcohol is treated with bromine (Br2) and chlorine (Cl2) under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,5-dichlorobenzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group (-OH) can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the bromine and chlorine substituents, yielding benzyl alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-Bromo-4,5-dichlorobenzaldehyde or 3-Bromo-4,5-dichlorobenzoic acid.

    Reduction: Formation of benzyl alcohol.

    Substitution: Formation of various substituted benzyl alcohol derivatives.

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-dichlorobenzyl alcohol is not fully understood. it is believed that the compound exerts its effects through interactions with cellular proteins and enzymes. The presence of bromine and chlorine atoms may enhance its ability to disrupt microbial cell membranes, leading to its potential antimicrobial activity.

Comparison with Similar Compounds

    3,4-Dichlorobenzyl alcohol: Similar structure but lacks the bromine atom.

    3-Bromo-4-chlorobenzyl alcohol: Similar structure but lacks one chlorine atom.

    4-Bromo-3,5-dichlorobenzyl alcohol: Similar structure but with different positions of the substituents.

Uniqueness: 3-Bromo-4,5-dichlorobenzyl alcohol is unique due to the specific arrangement of bromine and chlorine atoms on the benzene ring This unique substitution pattern can result in distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

(3-bromo-4,5-dichlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZFUDOFWWERED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001284093
Record name Benzenemethanol, 3-bromo-4,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001284093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805023-61-3
Record name Benzenemethanol, 3-bromo-4,5-dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1805023-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 3-bromo-4,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001284093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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